9-(1,1'-Biphenyl)-4-YL-9H-fluorene
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Overview
Description
9-(1,1'-Biphenyl)-4-YL-9H-fluorene, also known as DPVBi, is a fluorescent organic compound that has gained significant attention in scientific research due to its potential applications in optoelectronics and bioimaging.
Mechanism Of Action
9-(1,1'-Biphenyl)-4-YL-9H-fluorene works by absorbing light energy and then emitting it as fluorescence. The exact mechanism of action is not fully understood, but it is believed that the biphenyl group in 9-(1,1'-Biphenyl)-4-YL-9H-fluorene plays a crucial role in its fluorescence properties.
Biochemical And Physiological Effects
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity, making it a promising material for bioimaging applications.
Advantages And Limitations For Lab Experiments
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has several advantages for lab experiments, including its high quantum yield, photostability, and low cytotoxicity. However, it also has some limitations, including its relatively low solubility in water and its sensitivity to oxygen and moisture.
Future Directions
There are several potential future directions for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene research. One area of interest is the development of new synthesis methods for 9-(1,1'-Biphenyl)-4-YL-9H-fluorene that are more efficient and environmentally friendly. Another area of interest is the use of 9-(1,1'-Biphenyl)-4-YL-9H-fluorene in new optoelectronic devices, such as organic solar cells and sensors. Additionally, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene could be further studied for its potential applications in bioimaging, such as in vivo imaging and targeted drug delivery.
Synthesis Methods
9-(1,1'-Biphenyl)-4-YL-9H-fluorene can be synthesized through a variety of methods, including Suzuki-Miyaura coupling, Buchwald-Hartwig coupling, and Stille coupling. The most commonly used method is Suzuki-Miyaura coupling, which involves the reaction of 9-bromo-9H-fluorene with 4-biphenylboronic acid in the presence of a palladium catalyst. The resulting product is 9-(1,1'-Biphenyl)-4-YL-9H-fluorene, which can be purified through column chromatography.
Scientific Research Applications
9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been extensively studied for its potential applications in optoelectronics and bioimaging. In optoelectronics, 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has been used as a blue-emitting material in organic light-emitting diodes (OLEDs), which are used in displays and lighting applications. 9-(1,1'-Biphenyl)-4-YL-9H-fluorene has also been used as a fluorescent probe in bioimaging, due to its high quantum yield and photostability.
properties
CAS RN |
17165-86-5 |
---|---|
Product Name |
9-(1,1'-Biphenyl)-4-YL-9H-fluorene |
Molecular Formula |
C25H18 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
9-(4-phenylphenyl)-9H-fluorene |
InChI |
InChI=1S/C25H18/c1-2-8-18(9-3-1)19-14-16-20(17-15-19)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-17,25H |
InChI Key |
WREAKBMEDKBNRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Other CAS RN |
17165-86-5 |
Origin of Product |
United States |
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